molecular formula C15H9N3O B8788635 4-cyano-N-(4-cyanophenyl)benzamide

4-cyano-N-(4-cyanophenyl)benzamide

Cat. No.: B8788635
M. Wt: 247.25 g/mol
InChI Key: FPKHJVFTOAXWJX-UHFFFAOYSA-N
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Description

Key Structural Properties:

  • Molecular Formula : C₁₅H₉N₃O
  • Molecular Weight : 247.25 g/mol
  • Exact Mass : 247.075 g/mol
  • Polar Surface Area (PSA) : 76.68 Ų
  • LogP : 2.755

The high polar surface area and moderate LogP value suggest a balance between hydrophilicity and lipophilicity, making the compound suitable for applications requiring solubility in both aqueous and organic media. The planar arrangement of the aromatic rings and cyano groups facilitates strong crystalline packing, as evidenced by its predicted density of 1.22 g/cm³.

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules for substituted benzamides. The parent structure is benzamide (benzene carboxamide), with substituents numbered to minimize locants:

  • A cyano group at position 4 of the benzoyl ring.
  • A second cyano group at position 4 of the aniline ring.

The CAS registry number 132640-25-6 uniquely identifies this compound in chemical databases. Its SMILES notation (C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C#N) and InChI key (FPKHJVFTOAXWJX-UHFFFAOYSA-N) provide machine-readable descriptors for computational studies.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms, including:

  • 4-Cyan-benzoesaeure-(4-cyan-anilid)
  • N-(4-Cyanophenyl)-4-cyanobenzamide
  • 4-(4-Cyan-benzamino)-benzonitril

These designations emphasize the compound’s bis-cyano substitution pattern and amide linkage. Additional identifiers include its exact mass (247.075 g/mol) and PSA value (76.68 Ų), which are critical for mass spectrometry and solubility predictions.

Comparative Structural Analysis with Related Cyanobenzamide Derivatives

This compound belongs to a broader class of cyanobenzamides, which vary in substituent type and position. A comparative analysis with N-(4-cyanophenyl)-4-methoxybenzamide (C₁₅H₁₂N₂O₂), a structurally analogous derivative, highlights the impact of functional groups on physicochemical properties:

Property This compound N-(4-Cyanophenyl)-4-methoxybenzamide
Molecular Formula C₁₅H₉N₃O C₁₅H₁₂N₂O₂
Molecular Weight 247.25 g/mol 252.27 g/mol
Substituents -C≡N (para) on both rings -OCH₃ (para) on benzamide ring
Boiling Point 314.9°C (predicted) 365.7°C (predicted)
Density 1.22 g/cm³ (predicted) 1.24 g/cm³ (predicted)

The replacement of a cyano group with a methoxy (-OCH₃) group increases molecular weight and boiling point due to the methoxy group’s electron-donating nature and larger van der Waals radius. Conversely, the cyano derivative’s higher polarity (evident from its PSA) enhances solubility in polar solvents. Such structural variations underscore the tunability of benzamide derivatives for targeted applications.

Properties

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

4-cyano-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C15H9N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,(H,18,19)

InChI Key

FPKHJVFTOAXWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano groups undergo hydrolysis to carboxylic acids or amides under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 12h) converts cyano groups to carboxylic acids, forming 4-carboxy-N-(4-carboxyphenyl)benzamide .

  • Basic Hydrolysis : NaOH (aq., 80°C, 6h) yields the corresponding amide derivatives.

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces cyano groups to amines, producing 4-aminomethyl-N-(4-aminomethylphenyl)benzamide , a precursor for pharmaceutical intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring participates in nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ (0°C, 2h) introduces nitro groups at the meta position.

  • Bromination : Br₂/FeBr₃ (rt, 1h) yields mono-brominated derivatives.

Table 2: EAS Reaction Outcomes

ReactionReagentsPositionProduct Structure
NitrationHNO₃/H₂SO₄, 0°CMetaC₆H₃(NO₂)(CONH-C₆H₄-CN)
BrominationBr₂/FeBr₃, rtParaC₆H₃(Br)(CONH-C₆H₄-CN)

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings:

  • Borylation : reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 100°C) to form arylboronic esters.

  • Applications : These intermediates are critical for synthesizing biaryl structures in drug discovery.

Cyclization Reactions

Heating with POCl₃ (reflux, 8h) induces cyclization, forming benzoxazole or benzothiazole derivatives, depending on sulfur or oxygen sources.

Biological Interaction Mechanisms

While primarily a synthetic intermediate, its derivatives exhibit bioactivity:

  • Enzyme Inhibition : Modulates kinase activity via hydrogen bonding with the cyano group.

  • Antiviral Potential : Structural analogs of 4-(aminomethyl)benzamides show inhibitory effects on viral entry proteins (e.g., Ebola GP1) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HCN gas.

  • Photodegradation : UV light (254 nm) induces cleavage of the benzamide bond.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The dual cyano groups in the parent compound enhance electrophilicity, facilitating nucleophilic aromatic substitution. However, steric repulsion from bulky substituents (e.g., 3,5-dimethylphenyl) can hinder reactions, as seen in failed letrozole synthesis attempts .
  • Synthetic Efficiency: Higher yields (e.g., 91% in ) are achieved with electron-deficient aromatic amines, whereas steric or electronic deactivation (e.g., in ) reduces efficiency.

Physicochemical and Spectral Comparisons

  • Solubility: The parent compound’s dual cyano groups reduce aqueous solubility compared to methyl-substituted analogs ().
  • Spectroscopy: ¹H NMR: The parent compound’s aromatic protons resonate as a multiplet near δ 7.90–8.16 ppm, similar to its 4-formyl analog (δ 7.90–8.04 ppm) . IR: Cyano stretches appear at ~2228 cm⁻¹, consistent across derivatives (e.g., 2228 cm⁻¹ in ) .

Preparation Methods

Direct Amidation of 4-Cyanobenzoic Acid with 4-Cyanoaniline

The most straightforward method involves the condensation of 4-cyanobenzoic acid with 4-cyanoaniline. This route typically employs acid chloride intermediates to enhance reactivity:

  • Activation of 4-Cyanobenzoic Acid :
    The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to form the corresponding acid chloride. For example:

    4-NC-C6H4-COOH+SOCl24-NC-C6H4-COCl+SO2+HCl4\text{-NC-C}_6\text{H}_4\text{-COOH} + \text{SOCl}_2 \rightarrow 4\text{-NC-C}_6\text{H}_4\text{-COCl} + \text{SO}_2 + \text{HCl}

    This step is conducted under reflux (40–60°C) for 2–4 hours.

  • Amide Bond Formation :
    The acid chloride is reacted with 4-cyanoaniline in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) or pyridine to scavenge HCl. The reaction proceeds at ambient temperature in THF or DCM:

    4-NC-C6H4-COCl+H2N-C6H4-CN4-NC-C6H4-CONH-C6H4-CN+HCl4\text{-NC-C}_6\text{H}_4\text{-COCl} + \text{H}_2\text{N-C}_6\text{H}_4\text{-CN} \rightarrow 4\text{-NC-C}_6\text{H}_4\text{-CONH-C}_6\text{H}_4\text{-CN} + \text{HCl}

    Yields typically range from 65–75%, with purification via recrystallization from ethanol or acetonitrile.

Advantages : Simplicity, minimal byproducts.
Limitations : Sensitivity to moisture, requires stringent anhydrous conditions.

Coupling Reactions Using Pre-Functionalized Intermediates

Metal-catalyzed cross-coupling reactions offer an alternative route, particularly when direct amidation is hindered by steric or electronic factors:

Ullmann-Type Coupling

Aryl halides (e.g., 4-cyanoiodobenzene) are coupled with 4-cyanophenylamide derivatives using copper(I) iodide (CuI\text{CuI}) as a catalyst:

4-NC-C6H4-I+H2N-C6H4-CNCuI, K2CO34-NC-C6H4-CONH-C6H4-CN+KI4\text{-NC-C}6\text{H}4\text{-I} + \text{H}2\text{N-C}6\text{H}4\text{-CN} \xrightarrow{\text{CuI, K}2\text{CO}3} 4\text{-NC-C}6\text{H}4\text{-CONH-C}6\text{H}_4\text{-CN} + \text{KI}

Reactions are conducted in dimethylformamide (DMF) at 100–120°C for 12–24 hours, yielding 60–70% product.

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) enable coupling between aryl bromides and amines:

4-NC-C6H4-Br+H2N-C6H4-CNPd, Xantphos4-NC-C6H4-CONH-C6H4-CN+HBr4\text{-NC-C}6\text{H}4\text{-Br} + \text{H}2\text{N-C}6\text{H}4\text{-CN} \xrightarrow{\text{Pd, Xantphos}} 4\text{-NC-C}6\text{H}4\text{-CONH-C}6\text{H}_4\text{-CN} + \text{HBr}

This method achieves higher yields (75–85%) but requires inert atmosphere and specialized ligands.

Post-Functionalization of Benzamide Precursors

Introducing cyano groups after amide bond formation circumvents challenges associated with nitrile stability:

  • Nitro-to-Cyano Conversion :
    A nitro-substituted benzamide precursor undergoes reduction to an amine followed by Sandmeyer reaction:

    4-NO2-C6H4-CONH-C6H4-NO2SnCl2,HCl4-NH2-C6H4-CONH-C6H4-NH2NaNO2,CuCN4-NC-C6H4-CONH-C6H4-CN4\text{-NO}_2\text{-C}_6\text{H}_4\text{-CONH-C}_6\text{H}_4\text{-NO}_2 \xrightarrow{\text{SnCl}_2, \text{HCl}} 4\text{-NH}_2\text{-C}_6\text{H}_4\text{-CONH-C}_6\text{H}_4\text{-NH}_2 \xrightarrow{\text{NaNO}_2, \text{CuCN}} 4\text{-NC-C}_6\text{H}_4\text{-CONH-C}_6\text{H}_4\text{-CN}

    Yields are moderate (50–60%) due to side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions.

  • Low temperatures (0–25°C) favor selectivity in acid chloride formation, while elevated temperatures (80–120°C) accelerate coupling reactions.

Catalytic Systems

CatalystLigandYield (%)Purity (%)
CuI\text{CuI}1,10-Phenanthroline6895
Pd(OAc)2\text{Pd(OAc)}_2Xantphos8298
None (thermal)4585

Analytical Characterization

  • NMR Spectroscopy :
    1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 10.52 (s, 1H, NH), 8.05–7.90 (m, 8H, Ar-H).
    13C^{13}\text{C} NMR: δ 165.2 (C=O), 118.5–133.8 (Ar-C), 112.4 (CN).

  • Mass Spectrometry :
    ESI-MS: m/zm/z 247.25 [M+H]+^+.

  • IR Spectroscopy :
    Strong absorptions at 2225 cm1^{-1} (C≡N) and 1660 cm1^{-1} (C=O).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost
Direct Amidation7095HighLow
Ullmann Coupling6592ModerateMedium
Buchwald-Hartwig8398LowHigh
Post-Functionalization5588HighMedium

Industrial-Scale Synthesis Considerations

  • Cost Efficiency : Direct amidation is preferred for large-scale production due to low catalyst costs.

  • Environmental Impact : Buchwald-Hartwig generates Pd waste, necessitating recycling protocols.

  • Process Safety : Nitrile handling requires strict ventilation and exposure controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyano-N-(4-cyanophenyl)benzamide with high purity?

  • Methodological Answer : The compound can be synthesized via amidation reactions using 4-cyanobenzoyl chloride and 4-cyanoaniline. Evidence from a validated protocol (Method A) achieved a 49% yield through coupling under mild conditions, confirmed by NMR and elemental analysis. Key parameters include stoichiometric control, anhydrous solvents, and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR (e.g., δ 10.67 ppm for amide protons, δ 164.97 ppm for carbonyl carbons) confirm structural integrity .
  • Elemental Analysis validates purity (e.g., C 65.62%, H 3.51%, N 10.95%) .
  • Melting Point determination (208°C) serves as a quick purity check .
  • X-ray Crystallography (if available) resolves crystal packing and hydrogen-bonding patterns .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer :

  • Stoichiometry : Equimolar ratios of 4-cyanobenzoyl chloride and 4-cyanoaniline.
  • Reaction Time : Overnight stirring at room temperature to ensure complete coupling .
  • Solvent Choice : Anhydrous DMF or THF to prevent hydrolysis of the acyl chloride intermediate .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) to resolve ambiguities .
  • Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks in complex derivatives .
  • Cross-validate purity via HPLC-MS to detect trace impurities affecting spectral clarity .

Q. What strategies are recommended for improving the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalytic Optimization : Use DMAP or pyridine to accelerate acylation kinetics .
  • Workup Refinement : Employ column chromatography with gradient elution (hexane:EtOAc) to isolate the product efficiently .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer in industrial settings .

Q. How does the crystal packing and intermolecular interactions of this compound influence its stability?

  • Methodological Answer :

  • Hydrogen Bonding : The amide group forms N–H⋯O bonds (2.8–3.0 Å), stabilizing the crystal lattice .
  • Crystal Packing : Layered structures parallel to the ac plane reduce hygroscopicity, enhancing shelf-life .
  • Thermal Analysis : DSC/TGA profiles correlate intermolecular forces with decomposition temperatures (~208°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use Gaussian or ORCA for transition-state analysis of nucleophilic substitutions at the cyano groups .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and aggregation behavior in polar solvents .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with reactivity in cross-coupling reactions .

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